Sodium Salicylate

COX-2 inhibition NSAID anti-inflammatory

Procure sodium salicylate for applications requiring high-concentration aqueous solutions. Its 1000 g/L water solubility enables stock solutions impossible with salicylic acid (~2.17 g/L). It is the non-acetylated salicylate of choice: unlike aspirin, it does not irreversibly acetylate COX enzymes, eliminating confounding platelet inhibition. In A549 cells, it inhibits COX-2 with an IC50 of 5 μg/mL, independent of NF-κB activation. For in vivo studies, it delivers >10-fold higher peak plasma salicylate levels vs. equivalent aspirin doses. Store protected from light to prevent pink discoloration. Ideal for pharmaceutical, personal care, and research use.

Molecular Formula C7H5NaO3
Molecular Weight 160.10 g/mol
CAS No. 90218-97-6
Cat. No. B10753796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Salicylate
CAS90218-97-6
Molecular FormulaC7H5NaO3
Molecular Weight160.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
InChIInChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
InChIKeyABBQHOQBGMUPJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Salicylate CAS 90218-97-6: Core Chemical Identity and Differentiating Procurement Profile


Sodium Salicylate (CAS 54-21-7; the salt of salicylic acid, CAS 90218-97-6 refers to a specific hydrate form) is the monosodium salt of 2-hydroxybenzoic acid. It is a non-acetylated salicylate and a nonsteroidal anti-inflammatory drug (NSAID). Unlike acetylated analogs such as aspirin, sodium salicylate does not irreversibly acetylate cyclooxygenase (COX) enzymes [1]. It is a white crystalline powder that is freely soluble in water (1000 g/L at 20°C) , a property that starkly differentiates it from the parent acid, salicylic acid, which has limited aqueous solubility [2]. The compound is a key metabolite of aspirin and is used in pharmaceutical and industrial applications where a water-soluble, non-acetylated salicylate source is required [3].

Why Sodium Salicylate Cannot Be Directly Substituted by Other Salicylates or NSAIDs


Sodium salicylate occupies a unique functional niche among salicylates. Its high aqueous solubility and non-acetylated structure confer distinct pharmacological, physicochemical, and formulation properties that preclude simple substitution with its closest analogs. For example, substituting with the more common aspirin introduces irreversible COX acetylation and platelet inhibition, which is absent in sodium salicylate [1]. Conversely, substituting with the parent compound, salicylic acid, introduces a profound 350-fold difference in water solubility, drastically limiting formulation options [2]. Even within the non-acetylated salicylate class, differences in cation pairing (e.g., sodium vs. magnesium) can alter bioavailability and tolerability. The following quantitative evidence demonstrates that sodium salicylate's selection must be based on specific, measurable performance criteria rather than assumed class equivalence [3].

Quantitative Differentiation of Sodium Salicylate from Key Analogs: Evidence for Informed Procurement


COX-2 Inhibition: Sodium Salicylate vs. Salicylic Acid (In Vitro IC50)

In a head-to-head in vitro study using interleukin 1β-induced COX-2 in human A549 cells, sodium salicylate demonstrated potent COX-2 inhibitory activity with an IC50 of 5 μg/mL. In stark contrast, salicylic acid was found to be a 'relatively inactive inhibitor' of COX activity in the same in vitro context [1]. This direct comparison establishes sodium salicylate as a functionally distinct and more potent inhibitor of COX-2 than its parent acid, contradicting the common assumption that the two are pharmacologically equivalent.

COX-2 inhibition NSAID anti-inflammatory IC50

Aqueous Solubility: Sodium Salicylate vs. Salicylic Acid

The conversion of salicylic acid to its sodium salt results in a massive, quantifiable increase in aqueous solubility. Salicylic acid has an intrinsic aqueous solubility of approximately 1 g/460 mL (≈ 2.17 g/L) at room temperature [1]. In contrast, sodium salicylate exhibits a solubility of 1000 g/L at 20°C . This represents an approximately 350- to 460-fold increase in water solubility [2].

solubility formulation aqueous pharmaceutics

Antipyretic Potency: Sodium Salicylate vs. Aspirin (Clinical Comparison)

A direct clinical comparison in adult patients with cancer and low-grade fevers quantified the antipyretic (fever-reducing) potency of aspirin relative to sodium salicylate. Aspirin was found to be approximately 1.5 times as potent as sodium salicylate in reducing fever [1].

antipyretic clinical efficacy fever reduction potency

Pharmacokinetics: Sodium Salicylate vs. Aspirin (Oral Bioavailability in Animal Model)

A comparative pharmacokinetic study in chickens and turkeys demonstrated the superior oral bioavailability of sodium salicylate compared to acetylsalicylic acid (aspirin). Following oral administration of a 50 mg/kg dose, the maximal plasma concentration (Cmax) of salicylate from sodium salicylate was 96.93 ± 8.06 µg/mL in chickens and 91.76 ± 9.64 µg/mL in turkeys [1]. In contrast, the Cmax of unchanged ASA from an equivalent dose of aspirin was only 6.9 ± 3.6 µg/mL in chickens and 8.6 ± 1.3 µg/mL in turkeys [1].

pharmacokinetics bioavailability Cmax veterinary oral absorption

Preservative Synergy: Sodium Salicylate with Sodium Benzoate

A patent analysis reveals a defined synergistic preservative system combining sodium salicylate and sodium benzoate. The optimal formulation requires a molar ratio of salicylate to benzoate between 1:5.55 and 1:1.11, at a total preservative concentration of 0.2-0.5 weight %, and a product pH of 5 or less [1]. While sodium salicylate is effective alone, its higher cost relative to sodium benzoate makes this synergistic combination a cost-optimized approach, as the patent explicitly states salicylate salts are 'relatively expensive to use' [1].

preservative antimicrobial synergy formulation cosmetics

Acute Oral Toxicity: Sodium Salicylate vs. Aspirin (LD50 in Rat)

Acute oral toxicity studies in rats indicate a measurable difference between sodium salicylate and aspirin. The oral LD50 for sodium salicylate in rats is reported as 930 mg/kg . For aspirin (acetylsalicylic acid), the oral LD50 in rats is reported as 200 mg/kg [1]. This represents a 4.65-fold higher acute toxicity (lower LD50) for aspirin.

toxicity LD50 safety preclinical

Sodium Salicylate: Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Aqueous Formulation Development and High-Concentration Synthetic Chemistry

Procure sodium salicylate for any application requiring high-concentration aqueous solutions or reactions in water. Its solubility of 1000 g/L enables stock solutions and reaction conditions that are physically impossible with salicylic acid (~2.17 g/L). This is critical for preparing dosing solutions for animal studies, developing aqueous topical formulations, or conducting chemical reactions where high substrate concentration is needed. Note that the product must be stored protected from light, as exposure can cause a pink discoloration [1].

Veterinary and In Vivo Models Requiring High Salicylate Bioavailability

For research in poultry or other species where high systemic exposure to the salicylate ion is required, sodium salicylate is a superior choice to aspirin. Evidence shows oral administration yields >10-fold higher peak plasma concentrations of the active salicylate moiety compared to an equivalent dose of aspirin . This makes it the preferred agent for studying salicylate-mediated effects in vivo without the confounding factor of low and variable aspirin absorption. Dosing should account for its complete bioavailability .

In Vitro Studies of COX-2 Inhibition and NF-κB-Independent Anti-Inflammatory Mechanisms

Select sodium salicylate for cell-based assays investigating COX-2 inhibition, as it demonstrates a potent IC50 of 5 μg/mL in human A549 cells . Critically, this activity is independent of NF-κB activation at these concentrations, unlike salicylic acid which is inactive in this model . Researchers studying the direct enzymatic inhibition of COX-2, separate from transcriptional regulation, should procure sodium salicylate as the tool compound of choice. Its activity is substrate-dependent and can be overcome by high levels of arachidonic acid (30 μM) .

Cost-Optimized Preservative Blends in Acidic Personal Care Products

For industrial formulation of personal care products at pH 5 or below, sodium salicylate should be procured for use in a synergistic blend with the less expensive sodium benzoate. Patent data defines the optimal cost-benefit window: a total preservative load of 0.2-0.5 wt% with a molar ratio of salicylate to benzoate between 1:5.55 and 1:1.11 . This leverages the preservative power of salicylate while minimizing the higher cost associated with its use as a standalone agent.

Technical Documentation Hub

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